Berninamycin B is a cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It is classified as a thiopeptide antibiotic, known for its potent antibacterial activity against Gram-positive bacteria. This compound is part of a broader family of thiopeptides that are characterized by their complex structures and significant posttranslational modifications, which contribute to their biological functions .
Berninamycin B is derived from Streptomyces bernensis, a soil-dwelling actinobacterium. The production of this antibiotic typically involves the heterologous expression of the berninamycin biosynthetic gene cluster, which can be transferred into various Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor, for enhanced yield .
Berninamycin B belongs to the thiopeptide class of antibiotics, which are distinguished by their unique bicyclic structures and the presence of sulfur-containing moieties. This class includes other well-known antibiotics such as thiostrepton and nosiheptide, but Berninamycin B exhibits unique structural features that influence its mechanism of action and spectrum of activity .
The synthesis of Berninamycin B involves several key steps:
The molecular structure of Berninamycin B features a complex cyclic arrangement with multiple functional groups that contribute to its biological activity.
Berninamycin B participates in various chemical reactions that can alter its structure and potentially enhance its antibacterial properties:
Berninamycin B exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis:
Studies have shown that Berninamycin B displays a minimum inhibitory concentration against Bacillus subtilis at approximately 6.3 μM, indicating its potency as an antibacterial agent .
Berninamycin B has several important applications in scientific research:
Berninamycin B belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family. Its biosynthesis initiates with the ribosomal production of a precursor peptide that undergoes extensive enzymatic tailoring to form the mature antibiotic.
The berA gene encodes the core precursor peptide, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition and binding domain for modification enzymes, while the core peptide contains the amino acid sequence that forms the backbone of berninamycin B. Mutational studies on analogous thiopeptide systems confirm that alterations in the core peptide sequence directly impact the final antibiotic structure, highlighting berA's deterministic role in scaffold architecture [6] [7].
The berninamycin B modification cascade involves a tightly coordinated series of enzymatic reactions:
Table 1: Core Enzymes in Berninamycin B Post-Translational Modification
Enzyme | Gene | Function | Functional Analog |
---|---|---|---|
Dehydratase | berB | Ser/Thr dehydration to Dha/Dhb; cyclodehydration | TclM (Thiocillin) |
Dehydratase | berC | Secondary dehydratase; supports heterocyclization | TclL (Thiocillin) |
Pyridine synthase | berD | Central pyridine ring formation; oxazoline-to-oxazole oxidation | TclE (Thiocillin) |
Methyltransferase | berF | O-/C-methylation of heterocycles or side chains | TclN (Thiocillin) |
The berninamycin BGC (ber cluster) spans ~16–20 kb and shares a conserved organization with other thiopeptide clusters like tcl (thiocillin) and gen (geninthiocin) [6]. Key features include:
Table 2: Genetic Architecture of the Berninamycin B Biosynthetic Gene Cluster
Gene | Predicted Function | Homolog in gen Cluster (Geninthiocin) |
---|---|---|
berA | Precursor peptide | genA |
berB | Bifunctional dehydratase/cyclodehydratase | genB |
berC | Cyclodehydratase/dehydrogenase accessory protein | genC |
berD | Pyridine synthase/dehydrogenase | genD |
berE | Regulatory protein | genE |
berF | Methyltransferase | genF |
berG | ABC transporter (self-resistance) | genG |
A critical step in berninamycin B maturation is the conversion of methyloxazoline intermediates to methyloxazoles. Unlike other thiopeptides (e.g., thiomuracin), which use dedicated flavin-dependent dehydrogenases (e.g., TclJ), the ber cluster relies on the multifunctional BerD enzyme. Bioinformatics and heterologous expression studies indicate that BerD catalyzes both pyridine ring cyclization and the oxidation of methyloxazolines via an NAD+-dependent mechanism [3] [7]. This functional economy minimizes the genetic load of the BGC but may render methyloxazole formation rate-limiting under non-native expression conditions.
Heterologous expression of the ber cluster reveals starkly divergent outcomes depending on the host strain, underscoring the impact of cellular machinery on thiopeptide maturation.
1.3.1 Streptomyces lividans vs. Streptomyces albus: Macrocyclic vs. Linear Variants
Table 3: Host-Dependent Products of the *ber Gene Cluster*
Host Strain | Products | Structural Features | Bioactivity (vs. Gram+) |
---|---|---|---|
S. lividans SBT18 | Berninamycin A, B | Macrocyclic, methyloxazoles, central pyridine | High |
S. coelicolor M1154 | Berninamycin A, B | Macrocyclic | High |
S. albus J1074 | Berninamycin J, K | Linear, hydroxymethyl terminus, partial heterocyclization | Low |
The aberrant linear products in S. albus suggest endogenous proteases or esterases prematurely hydrolyze the precursor peptide or macrocycle. Potential mechanisms include:
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